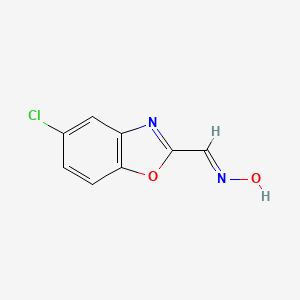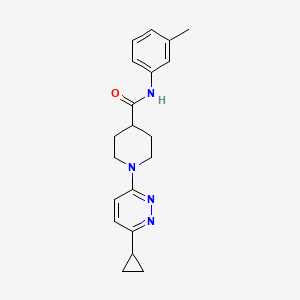
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been studied for its various biological activities.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and CGRP Receptor Inhibition
A study on the enantioselective process for preparing CGRP receptor inhibitors highlights the development of a convergent, stereoselective, and economical synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research underscores the importance of the pyridazinyl and piperidine moieties in medicinal chemistry, particularly in the context of CGRP receptor inhibition, which is crucial for treating migraine and other related disorders. The study details two different routes for the chiral amino ester subunit, employing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process, demonstrating the versatility and complexity of synthesizing these compounds (Cann et al., 2012).
Soluble Epoxide Hydrolase Inhibition
Another significant application involves the discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. Through high-throughput screening and lead optimization, a series of compounds were identified that exhibit robust effects on a serum biomarker related to epoxide derived from linoleic acid. This research is pivotal in understanding the role of soluble epoxide hydrolase in various disease models, highlighting the therapeutic potential of such inhibitors in treating cardiovascular diseases and inflammation-related disorders (Thalji et al., 2013).
Synthesis of N,S-Containing Heterocycles
The synthesis of N,S-containing heterocycles through aminomethylation of piperidinium derivatives represents another application area. This method yields tetraazatricyclo derivatives, showcasing the compound's utility in creating complex molecular structures that could have applications in developing novel pharmaceuticals and materials science. This research demonstrates the chemical versatility of the piperidine moiety and its potential in heterocyclic chemistry (Dotsenko et al., 2012).
Constrained Analogues of Pharmaceutical Building Blocks
Research into creating conformationally rigid analogues of pharmaceutical building blocks, such as piperidino-cyclopiperidinecarboxamides, underscores the importance of structural modifications in enhancing drug-receptor interactions. This work not only contributes to the understanding of opiate receptor affinity but also demonstrates the potential for developing more effective and selective pharmaceutical agents by manipulating the spatial arrangement of molecular components (Vilsmaier et al., 1996).
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-2-4-17(13-14)21-20(25)16-9-11-24(12-10-16)19-8-7-18(22-23-19)15-5-6-15/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYZSXKMOPIZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
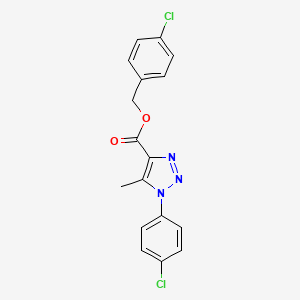

![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)

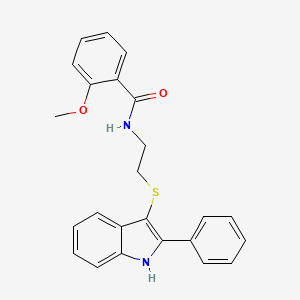
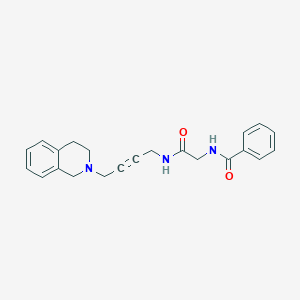
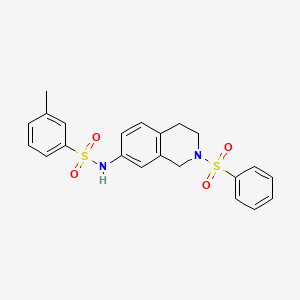

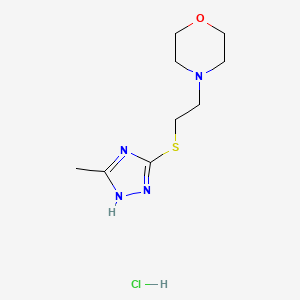
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
